molecular formula C8H7F3O3S B091553 4-(Trifluoromethylsulfonyl)anisole CAS No. 15183-74-1

4-(Trifluoromethylsulfonyl)anisole

Cat. No.: B091553
CAS No.: 15183-74-1
M. Wt: 240.2 g/mol
InChI Key: YZMRPUPSJOQDBS-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)anisole is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to an anisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)anisole typically involves the introduction of the trifluoromethylsulfonyl group onto an anisole derivative. One common method is the reaction of anisole with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylsulfonyl)anisole undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield corresponding sulfides.

    Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(Trifluoromethylsulfonyl)anisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)anisole involves its interaction with molecular targets and pathways. For instance, it has been identified as an inhibitor of the vanilloid receptor TRPV1, which plays a role in pain perception and inflammation . The compound can inhibit long-term potentiation, which is the strengthening of synapses due to repeated stimulation.

Comparison with Similar Compounds

    4-(Trifluoromethylsulfonyl)aniline: An aniline derivative with similar trifluoromethylsulfonyl functionality.

    4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the sulfonyl functionality.

    3,5-Bis(trifluoromethyl)aniline: Features two trifluoromethyl groups on the aromatic ring.

Uniqueness: 4-(Trifluoromethylsulfonyl)anisole is unique due to the presence of both the trifluoromethylsulfonyl group and the methoxy group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-methoxy-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMRPUPSJOQDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344662
Record name 4-(Trifluoromethylsulfonyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-74-1
Record name 4-(Trifluoromethylsulfonyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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